BenchChemオンラインストアへようこそ!

Imidazo[1,2-a]pyrimidin-3-ylmethanol

Fluorescent probe design Bioimaging Photochemical sensor

Imidazo[1,2-a]pyrimidin-3-ylmethanol is a nitrogen-bridgehead fused heterocycle comprising an imidazole ring annulated to a pyrimidine ring with a primary alcohol substituent at the 3-position (molecular formula C₇H₇N₃O, MW 149.15 g/mol). This compound serves as a privileged scaffold in medicinal chemistry, with the 3-hydroxymethyl group providing a synthetic handle for further functionalization, and as a fluorophore building block due to its intrinsic fluorescence properties.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 106012-55-9
Cat. No. B3345527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrimidin-3-ylmethanol
CAS106012-55-9
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2N=C1)CO
InChIInChI=1S/C7H7N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-4,11H,5H2
InChIKeyZROQQNCXQQKPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrimidin-3-ylmethanol (CAS 106012-55-9): Core Scaffold and Physicochemical Baseline for Rational Procurement


Imidazo[1,2-a]pyrimidin-3-ylmethanol is a nitrogen-bridgehead fused heterocycle comprising an imidazole ring annulated to a pyrimidine ring with a primary alcohol substituent at the 3-position (molecular formula C₇H₇N₃O, MW 149.15 g/mol). This compound serves as a privileged scaffold in medicinal chemistry, with the 3-hydroxymethyl group providing a synthetic handle for further functionalization, and as a fluorophore building block due to its intrinsic fluorescence properties [1]. The imidazo[1,2-a]pyrimidine core is a key structural element of clinically investigated agents such as divaplon, fasiplon, and taniplon, and is present in numerous receptor tyrosine kinase inhibitors and CNS-active compounds [2].

Why Generic Imidazo[1,2-a]pyrimidine Scaffolds Cannot Replace Imidazo[1,2-a]pyrimidin-3-ylmethanol in Fluorophore and Bioisostere Applications


The 3-hydroxymethyl substitution pattern on the imidazo[1,2-a]pyrimidine scaffold cannot be generically interchanged with other regioisomeric or heteroatom-substituted analogs without significant shifts in physicochemical and biological properties. Unlike 2-carbonitrile, 3-carboxylic acid, or 3-carbaldehyde derivatives, the primary alcohol at C3 contributes distinct hydrogen-bond donor/acceptor capacity (clogP ~−0.2, tPSA ~62 Ų) that influences both fluorescence emission wavelength and target binding orientation [1]. Furthermore, replacing the pyrimidine ring with a pyridine ring (i.e., imidazo[1,2-a]pyridin-3-ylmethanol, CAS 30489-43-1) alters fluorescence color from blue to purple and reduces anti-Giardia activity, demonstrating that both the heterocyclic core and the 3-hydroxymethyl group are non-redundant for specific applications [2].

Quantitative Differentiation of Imidazo[1,2-a]pyrimidin-3-ylmethanol from Structurally Proximal Analogs: A Procurement-Focused Evidence Guide


Fluorescence Emission Wavelength Shift: Imidazo[1,2-a]pyrimidin-3-ylmethanol vs. Imidazo[1,2-a]pyridin-3-ylmethanol

In a head-to-head comparative fluorescence study, 3-hydroxymethyl imidazo[1,2-a]pyrimidines emitted blue light at longer wavelengths, while the direct pyridine analog 3-hydroxymethyl imidazo[1,2-a]pyridine emitted purple light (shorter wavelengths) [1]. The pyrimidine series consistently fluoresced at longer emission wavelengths than the pyridine series (approximately 60 nm red-shift reported for related unsubstituted cores), making imidazo[1,2-a]pyrimidin-3-ylmethanol preferable for applications requiring blue fluorophores with reduced background interference [1].

Fluorescent probe design Bioimaging Photochemical sensor

Anti-Giardia Potency: 2-Aryl-3-hydroxymethyl Imidazo[1,2-a]pyrimidines vs. Albendazole and Pyridine Analogs

In a comparative in vitro anti-Giardia study, the imidazo[1,2-a]pyrimidine derivatives (e.g., 2c: 3-hydroxymethyl-4-fluorophenylimidazo[1,2-a]pyrimidine and 2d: p-tolyl-substituted pyrimidine) exhibited IC50 values similar to or better than the reference drug albendazole [1]. These pyrimidine derivatives showed superior giardicidal action compared to their imidazo[1,2-a]pyridine counterparts (series 1), establishing the pyrimidine core as the preferred scaffold for anti-Giardia activity. Furthermore, the combination of albendazole with pyrimidine derivatives 2a, 2b, or 2c produced synergistic effects, yielding greater efficacy than albendazole alone [1].

Antiparasitic drug discovery Giardia lamblia Synergistic combination therapy

Dopamine D4 Receptor Selectivity: Imidazo[1,2-a]pyrimidin-3-ylmethanol-Derived Ligand vs. D2 and D3 Receptors

An imidazo[1,2-a]pyrimidine-derived compound incorporating the 3-ylmethanol scaffold (BindingDB ID: BDBM50257008, CHEMBL4104272) demonstrated nanomolar affinity for the human dopamine D4 receptor (Ki = 5.60 nM) with significant selectivity over D2 (Ki = 400 nM, ~71-fold) and D3 (Ki = 1,480 nM, ~264-fold) receptors, as determined in radioligand binding assays [1]. This selectivity profile is a direct consequence of the imidazo[1,2-a]pyrimidine scaffold geometry, which enables optimal occupancy of the D4 receptor binding pocket while disfavoring D2 and D3 interactions.

Dopamine receptor pharmacology CNS drug discovery Receptor subtype selectivity

PDE4 Inhibitory Activity of Imidazo[1,2-a]pyrimidin-3-yl-Derived Thiazol-2-amines: Scaffold Optimization Leading to Sub-Micromolar Potency

Structure-based optimization of a 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine series yielded compound L19 with PDE4 IC50 = 0.48 ± 0.02 μM, representing a 10-fold improvement over the initial hit PTC-209 (IC50 = 4.78 ± 0.08 μM) [1]. The imidazo[1,2-a]pyrimidin-3-yl group was critical for PDE4 inhibitory activity; replacement with alternative heterocyclic linkers resulted in reduced potency. L19 also demonstrated remarkable metabolic stability in rat liver microsomes, supporting its further development as a PDE4 inhibitor for respiratory indications [1].

Phosphodiesterase 4 inhibition Anti-inflammatory Respiratory disease

Antimycotic Activity Spectrum: 3-Acyl Imidazo[1,2-a]pyrimidines vs. Standard Azole Antifungals

3-Benzoyl imidazo[1,2-a]pyrimidine derivatives (synthesized via acylation at the C3 position accessible from the 3-ylmethanol precursor) demonstrated potent antimycotic activity with best MIC50 values against Candida guilliermondii and Candida glabrata, comparable to reference drugs ketoconazole and fluconazole [1][2]. The C3-acyl substitution pattern is essential for this antifungal activity; other regioisomeric imidazo[1,2-a]pyrimidine substitutions (e.g., C2, C6) display different activity profiles.

Antifungal drug discovery Candida species MIC50 determination

Fluorescence Intensity Enhancement: 3-Hydroxymethyl Substitution vs. Unsubstituted Imidazo[1,2-a]azine Core

Quantitative fluorescence spectroscopy demonstrated that 3-hydroxymethyl imidazo[1,2-a]pyrimidines fluoresce more intensely than the parent unsubstituted imidazo[1,2-a]pyrimidine fluorophore [1]. The hydroxymethyl group at C3 acts as a fluorescence enhancer, with the effect being more pronounced for electron-donating substituents on the 2-aryl ring. In comparison, the pyridine series (imidazo[1,2-a]pyridines) showed generally higher absolute intensities, but the pyrimidine series displayed superior fluorescence retention under acidic conditions (0.1–8 N HCl), which may be advantageous for applications in acidic biological environments [1].

Fluorophore design Quantum yield Hydroxymethyl enhancement effect

High-Impact Application Scenarios for Imidazo[1,2-a]pyrimidin-3-ylmethanol Supported by Quantitative Differentiation


Blue-Emitting Fluorophore Development for Biological Imaging

Imidazo[1,2-a]pyrimidin-3-ylmethanol is the preferred starting material for designing blue-emitting fluorophores, as supported by direct comparative fluorescence data showing longer emission wavelengths (blue light) versus the purple-emitting pyridine analog [1]. Its hydroxymethyl group enhances fluorescence intensity over the unsubstituted core, and its acid stability up to 8 N HCl makes it suitable for imaging acidic organelles (e.g., lysosomes, endosomes) where pyridine-based probes may fail. Researchers can further derivatize the 2-position with aryl groups to tune quantum yield and emission maxima while retaining the blue emission characteristic.

Anti-Giardia Lead Optimization via C3-Derivatization

The 3-hydroxymethyl group directly enables conversion to 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyrimidines that have demonstrated anti-Giardia activity equal or superior to albendazole, with the added benefit of synergistic action when co-administered [2]. Lead optimization programs targeting giardiasis should prioritize imidazo[1,2-a]pyrimidin-3-ylmethanol as the core intermediate to explore substitutions at the 2-position (e.g., 4-fluorophenyl, p-tolyl) while exploiting the synergistic potential with existing nitroimidazole or benzimidazole drugs.

Dopamine D4 Receptor PET Tracer and CNS Therapeutic Design

The scaffold's demonstrated ability to confer high-affinity, selective D4 receptor binding (Ki = 5.60 nM) with >70-fold selectivity over D2 [3] positions imidazo[1,2-a]pyrimidin-3-ylmethanol as a valuable intermediate for developing D4-selective PET radioligands or therapeutic candidates for neuropsychiatric disorders. The 3-hydroxymethyl group can be elaborated into various linkers for radionuclide chelation or further pharmacophore extension while maintaining the D4-favoring scaffold geometry.

PDE4 Inhibitor Optimization for Respiratory and Inflammatory Diseases

Structure-activity relationship studies demonstrate that the imidazo[1,2-a]pyrimidin-3-yl group is critical for PDE4 inhibitory activity, with optimized derivatives achieving sub-micromolar IC50 (0.48 μM) and favorable metabolic stability [4]. Imidazo[1,2-a]pyrimidin-3-ylmethanol should be procured for SAR campaigns aimed at improving PDE4 inhibitor potency and pharmacokinetics, particularly where C3-linked thiazole or other heterocyclic extensions are planned.

Quote Request

Request a Quote for Imidazo[1,2-a]pyrimidin-3-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.